Product packaging for LP-20 hydrochloride(Cat. No.:CAS No. 1386928-34-2)

LP-20 hydrochloride

Cat. No.: B122733
CAS No.: 1386928-34-2
M. Wt: 304.8 g/mol
InChI Key: KXZUJPBDJNUNCN-UHFFFAOYSA-N
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Description

Overview of Serotonin (B10506) Receptors and Subtypes in Neurobiology

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that exerts its influence through a wide variety of receptors. sdbonline.orgyoutube.com These receptors are broadly classified into seven distinct families, designated 5-HT1 through 5-HT7. youtube.comsigmaaldrich.com With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors, including the 5-HT7 receptor, are G protein-coupled receptors. arvojournals.orgfrontiersin.org This diversity in receptor subtypes allows serotonin to modulate a wide range of neurological and biological processes, such as mood, cognition, sleep, and memory. wikipedia.org

The different families of serotonin receptors are coupled to various intracellular signaling pathways. For instance, the 5-HT1 receptor family typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase, while the 5-HT2 family couples to Gq/11 proteins. mdpi.com In contrast, the 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. arvojournals.orgfrontiersin.org This variety in signaling mechanisms underscores the complexity and fine-tuning of serotonergic neurotransmission.

Anatomical Distribution and Physiological Roles of 5-HT7 Receptors in the Central Nervous System

The 5-HT7 receptor is widely expressed throughout the central nervous system (CNS), with particularly high concentrations in key brain regions. wikipedia.orgfrontiersin.org Its distribution aligns with its involvement in numerous critical functions. usdbiology.com

Key Brain Regions with High 5-HT7 Receptor Expression:

Brain RegionAssociated Functions
ThalamusSleep, mood regulation, sensory information relay. usdbiology.com
Hypothalamus (including the Suprachiasmatic Nucleus)Circadian rhythms, thermoregulation, endocrine regulation. usdbiology.commdpi.com
HippocampusLearning, memory, and neuronal plasticity. wikipedia.orgmdpi.com
Prefrontal CortexCognition, mood, and emotional regulation. mdpi.comeajm.org
AmygdalaEmotional processing and memory. mdpi.comeajm.org
Dorsal Raphe NucleusRegulation of serotonin release. mdpi.comeajm.org

The 5-HT7 receptor is a significant modulator of neuronal architecture and synaptic plasticity. nih.gov Activation of this receptor has been shown to promote the growth of neurites, the formation of dendritic spines, and the process of synaptogenesis, particularly during development. mdpi.comfrontiersin.org These morphological changes are crucial for the establishment and remodeling of neural circuits. nih.gov

In the hippocampus, stimulation of the 5-HT7 receptor can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov This effect is mediated, in part, through the receptor's interaction with Gα12 subunits and the subsequent activation of Rho GTPases, which are key regulators of the actin cytoskeleton and neuronal morphology. mdpi.commdpi.com

The expression of 5-HT7 receptors in brain regions such as the hippocampus and prefrontal cortex points to their significant role in cognition and mood. frontiersin.orgfrontiersin.org Research has demonstrated the involvement of these receptors in various aspects of learning and memory, including contextual learning and memory processing that is dependent on the hippocampus. mdpi.comnih.gov

Furthermore, there is substantial evidence linking the 5-HT7 receptor to mood regulation. frontiersin.orgfrontiersin.org Its role in modulating mood is closely associated with its influence on circadian rhythms and sleep. nih.gov Several antipsychotic and antidepressant medications exhibit a high affinity for the 5-HT7 receptor, suggesting that this receptor is a promising target for the development of novel therapeutic strategies for mood disorders. mdpi.com

One of the most well-established functions of the 5-HT7 receptor is its role in the regulation of circadian rhythms. nih.gov The high density of these receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's primary circadian pacemaker, is a key anatomical correlate of this function. usdbiology.commdpi.com The activation of 5-HT7 receptors in the SCN can cause phase shifts in the circadian clock. nih.gov

The 5-HT7 receptor also plays a crucial role in regulating sleep-wake cycles. sdbonline.orgnih.gov Studies have shown that both agonists and antagonists of the 5-HT7 receptor can alter sleep patterns, particularly rapid eye movement (REM) sleep. nih.gov This modulation of sleep architecture further solidifies the receptor's importance in maintaining physiological homeostasis. patsnap.com

Modulatory Effects on Cognitive Processes and Mood Regulation

Peripheral Expression and Functional Characteristics of 5-HT7 Receptors

Beyond the central nervous system, 5-HT7 receptors are also expressed in various peripheral tissues, where they mediate a range of physiological functions. wikipedia.orgarvojournals.org

In the gastrointestinal (GI) tract, 5-HT7 receptors are found on enteric neurons and smooth muscle cells. webaigo.itresearchgate.net Their activation contributes to the relaxation of smooth muscles in the intestines, playing a role in intestinal accommodation and peristalsis. mdpi.comwebaigo.it The expression of 5-HT7 receptors has been observed in the colon and ileum. researchgate.net

Peripheral 5-HT7 receptors are located on enteric nerves, and high levels of nerve fibers expressing these receptors have been found in the colonic mucosa. wikipedia.org This suggests a potential role for the 5-HT7 receptor in the pathophysiology of conditions like irritable bowel syndrome (IBS). wikipedia.orgwebaigo.it The receptor is also implicated in modulating inflammatory responses within the gut. eajm.org

Modulation of Immune Cell Function and Inflammatory Responses

The serotonin 5-HT7 receptor plays a significant role in modulating the immune system. frontiersin.org Its presence has been identified on a variety of immune cells, including T lymphocytes, dendritic cells (DCs), monocytes, and neutrophils, suggesting a direct influence on their function. biologists.comeajm.org

Research has demonstrated that naïve T cells express the 5-HT7 receptor, and this expression increases significantly upon T-cell activation. ashpublications.org Serotonin signaling through the 5-HT7 receptor can trigger the phosphorylation of key signaling molecules, contributing to the early stages of T-cell activation and proliferation. ashpublications.org

The function of 5-HT7R in dendritic cells, which are critical for initiating adaptive immune responses, is also well-documented. biologists.com The expression of 5-HT7R is upregulated as dendritic cells mature. biologists.com Stimulation of this receptor affects the morphology and motility of dendritic cells, which are crucial for their ability to migrate to lymph nodes and present antigens. biologists.com Specifically, 5-HT7R activity is linked to the proper expression of the chemokine receptor CCR7, a key factor controlling dendritic cell migration. biologists.com

The role of the 5-HT7 receptor in inflammatory responses is complex, with studies showing both pro- and anti-inflammatory effects. In some contexts, activation of the 5-HT7 receptor on mature dendritic cells leads to the release of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-8. eajm.org This suggests a pro-inflammatory role in certain conditions, such as inflammatory bowel disease (IBD), where 5-HT7 receptors appear to mediate some of the pro-inflammatory actions of serotonin in the gut mucosa. eajm.org Some studies using the antagonist SB-269970 have shown a reduction in colitis. eajm.orgaai.org

Conversely, other research provides strong evidence for an anti-inflammatory role. Activation of the 5-HT7 receptor has been shown to promote the production of the potent anti-inflammatory cytokine IL-10. mdpi.com In some animal models of colitis, stimulating the 5-HT7 receptor had an anti-inflammatory effect, while blocking it or its genetic removal worsened the inflammation. researchgate.net These seemingly contradictory findings suggest that the effect of 5-HT7R modulation may depend on the specific inflammatory context, the cell type involved, and the experimental model used. frontiersin.orgresearchgate.net

Table 1: Research Findings on 5-HT7 Receptor in Immune Modulation

Immune Cell/Process Effect of 5-HT7R Activation/Modulation Key Findings Citation(s)
T-Cells Promotes activation and proliferation Expression is enhanced on activated T-cells; signaling contributes to early activation events. ashpublications.org
Dendritic Cells (DCs) Regulates morphology and migration Upregulated upon DC maturation; enhances chemotactic motility and proper expression of CCR7. biologists.com
Cytokine Production (Pro-inflammatory) Increases IL-1β and IL-8 release from DCs 5-HT7R may mediate pro-inflammatory actions in gut inflammation. eajm.org
Cytokine Production (Anti-inflammatory) Promotes IL-10 release Selective agonist 5-CT significantly promotes the production of IL-10. mdpi.com
Intestinal Inflammation Can be pro- or anti-inflammatory Effects appear to be model-specific; some studies show antagonists like SB-269970 reduce colitis, while others show they worsen it. eajm.orgaai.orgresearchgate.net

Rationale for Serotonin 5-HT7 Receptor Modulation as a Research Target

The extensive involvement of the 5-HT7 receptor in a wide array of physiological and pathological processes makes it a compelling target for research and potential therapeutic development. nih.govnih.gov The rationale for focusing on this receptor stems from its multifaceted roles in both the central nervous system and the peripheral immune system.

In the context of the immune system, the ability of the 5-HT7 receptor to modulate immune cell function and inflammatory pathways presents a significant opportunity. eajm.org Given its expression on key immune cells like T cells and dendritic cells, targeting this receptor could offer a novel strategy for managing inflammatory and autoimmune disorders. biologists.commdpi.com For instance, developing selective agonists or antagonists for the 5-HT7 receptor could help to either suppress excessive inflammation or enhance protective immune responses, depending on the therapeutic need. The potential to treat gastrointestinal inflammatory conditions such as IBD by targeting the 5-HT7R on dendritic cells is an active area of investigation. eajm.org

Furthermore, the discovery of selective ligands, such as LP-20 hydrochloride , provides researchers with valuable pharmacological tools to probe the receptor's function in greater detail. The complex and sometimes dual nature (agonist/antagonist) of compounds like LP-20 allows for nuanced investigations into the receptor's signaling pathways. Understanding whether activation or blockade of the 5-HT7 receptor is beneficial in different disease contexts is a critical question that ongoing research aims to answer. nih.gov The potential to fine-tune immune responses by modulating this single receptor target is a powerful rationale driving continued exploration in the field. mdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name Description
5-CT 5-Carboxamidotryptamine, a 5-HT7 receptor agonist
This compound A potent and selective ligand for the 5-HT7 receptor, exhibiting both agonist and antagonist properties
SB-269970 A selective 5-HT7 receptor antagonist

| Serotonin | 5-hydroxytryptamine (5-HT), the endogenous neurotransmitter that activates 5-HT receptors |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21ClN2O B122733 LP-20 hydrochloride CAS No. 1386928-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methoxyphenyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-20-15-8-6-14(7-9-15)16-4-2-3-5-17(16)19-12-10-18-11-13-19;/h2-9,18H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZUJPBDJNUNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386928-34-2
Record name LP-20 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386928342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-20 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2646G1D2WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Lp 20 Hydrochloride: a Focused Investigation As a 5 Ht7 Receptor Ligand

Classification and Categorization of LP-20 Hydrochloride within 5-HT7 Receptor Ligand Chemistry

This compound is chemically identified as 1-(4'-Methoxy[1,1-biphenyl]-2-yl)piperazine hydrochloride. tocris.com Within the field of medicinal chemistry, it is classified as a selective 5-HT7 receptor ligand. tocris.commedchemexpress.comcymitquimica.com It belongs to the well-established arylpiperazine class of compounds, a structural motif common to many ligands targeting various serotonin (B10506) receptor subtypes.

Functionally, LP-20 has been described as a potent 5-HT7 receptor antagonist. ncats.io However, some evidence suggests it may exhibit both agonist and antagonist activity depending on the specific assay or biological context. tocris.com This dual activity profile is not uncommon for ligands of this type and underscores the complexity of receptor pharmacology. Its primary classification remains that of a high-affinity, selective research ligand for the 5-HT7 receptor.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name 1-(4'-Methoxy[1,1-biphenyl]-2-yl)piperazine hydrochloride tocris.com
Molecular Formula C17H20N2O.HCl tocris.com
Molecular Weight 304.81 g/mol tocris.comcymitquimica.com
Appearance Solid cymitquimica.com

| Purity | ≥98% (HPLC) | tocris.com |

Molecular Basis of this compound as a Selective 5-HT7 Receptor Ligand

The molecular structure of LP-20 is central to its interaction with the 5-HT7 receptor. The molecule consists of a piperazine (B1678402) ring linked to a methoxy-substituted biphenyl (B1667301) group. This specific arrangement of aromatic rings and the basic nitrogen of the piperazine core are key determinants for its binding affinity and selectivity.

The selectivity of this compound is demonstrated by its significantly higher binding affinity for the 5-HT7 receptor compared to other related receptors. tocris.comncats.io Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates higher binding affinity. nih.gov this compound displays a nanomolar affinity for the 5-HT7 receptor, while its affinity for other receptors, such as the adrenergic α1 and serotonin 5-HT1A receptors, is substantially lower. tocris.comncats.io

Table 2: Binding Affinity Profile of this compound

Receptor Target Binding Affinity (Ki) Source
Serotonin 7 (5-HT7) Receptor 2.6 nM tocris.comncats.io
Adrenergic α1 Receptor 156 nM tocris.com

| Serotonin 1a (5-HT1A) Receptor | 476 nM | tocris.comncats.io |

The data clearly illustrates the compound's selectivity, with an affinity for the 5-HT7 receptor that is approximately 60-fold higher than for the adrenergic α1 receptor and over 180-fold higher than for the 5-HT1A receptor.

Research Context and Significance of this compound in Advanced 5-HT7 Receptor Pharmacology

This compound holds its significance primarily as a specialized tool in pharmacological research. Its high affinity and selectivity make it valuable for investigating the structure, function, and distribution of 5-HT7 receptors.

One notable area of investigation involved the development of a radiolabeled version of the compound, [11C]LP-20, for use as a potential positron emission tomography (PET) radiotracer. ncats.io The goal of such research is to create tools that can visualize and quantify specific receptor populations in the living brain, which is invaluable for studying neuropsychiatric disorders. While [11C]LP-20 demonstrated the required in vitro binding characteristics and moderate brain uptake, subsequent in vivo evaluations in animal models revealed limited specificity for the 5-HT7 receptor, hampering its utility as a PET tracer. ncats.io

Furthermore, the free base of LP-20, known as PM-20, has been identified as a metabolite of the experimental 5-HT7 receptor ligand BA-10. nih.gov Research has shown that both PM-20 and a related compound, RA-7, bind to 5-HT7 receptors with high affinity. nih.gov These findings place LP-20 within a broader medicinal chemistry context aimed at developing metabolically stable and effective 5-HT7 receptor modulators for therapeutic applications. The study of such compounds contributes to a deeper understanding of the structure-activity relationships that govern ligand interaction with the 5-HT7 receptor, paving the way for the design of next-generation research tools and potential therapeutics.

Molecular and Cellular Mechanisms of Action of Lp 20 Hydrochloride

Elucidation of 5-HT7 Receptor Binding Interactions by LP-20 Hydrochloride

The initial step in the action of this compound involves its direct binding to the 5-HT7 receptor. This interaction is characterized by a high degree of affinity and selectivity, which dictates its pharmacological profile.

This compound demonstrates a high affinity for the 5-HT7 receptor, with a reported Ki value of 2.6 nM. tocris.com This indicates a strong binding interaction between the compound and the receptor. Its selectivity has been evaluated against other related receptors, revealing a significantly lower affinity for the adrenergic α1 and 5-HT1A receptors, with Ki values of 156 nM and 476 nM, respectively. tocris.comncats.io This selectivity profile highlights the compound's preference for the 5-HT7 receptor over other G protein-coupled receptors. medchemexpress.com

Table 1: Receptor Binding Affinity of this compound

Receptor Ki (nM)
5-HT7 2.6 tocris.comncats.io
Adrenergic α1 156 tocris.com

This table is interactive. Users can sort and filter the data.

Determination of Receptor Binding Affinity and Ligand Selectivity Profiles

Intracellular Signaling Cascades Mediated by this compound

Upon binding to the 5-HT7 receptor, this compound can initiate a cascade of intracellular events. These signaling pathways are responsible for translating the extracellular signal of receptor binding into a cellular response. nih.govresearchgate.net

The 5-HT7 receptor is a G protein-coupled receptor (GPCR), and its activation is known to modulate the activity of adenylate cyclase, an enzyme that synthesizes cyclic AMP (cAMP). colostate.edunih.gov The interaction of this compound with the 5-HT7 receptor can influence this pathway. medchemexpress.com Activation of the 5-HT7 receptor typically leads to the stimulation of adenylate cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP levels. colostate.edunih.gov This cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA). plos.orgcambridge.org Conversely, some GPCRs can couple to inhibitory G proteins (Gi), which suppress adenylate cyclase activity and decrease cAMP levels. colostate.educambridge.org The specific effect of this compound on the cAMP pathway is a critical aspect of its mechanism of action.

The 5-HT7 receptor has been shown to couple to different G alpha subunits, including Gαs and Gα12. elifesciences.orgphysiology.org The Gαs pathway is directly linked to the stimulation of adenylate cyclase and subsequent cAMP production. gutkindlab.orgnih.gov The involvement of Gα12 suggests the potential for this compound to influence cellular processes regulated by this G protein, such as the Rho GTPase pathway, which is involved in cytoskeletal regulation and cell migration. elifesciences.orgnih.gov The specific G protein coupling profile of the 5-HT7 receptor when bound by this compound determines the primary signaling cascades that are activated.

Beyond the canonical Gαs/cAMP pathway, the activation of the 5-HT7 receptor can lead to the engagement of other signaling cascades. nih.gov These can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 and JNK pathways, as well as the PI3K/AKT pathway. nih.govnih.gov These pathways are involved in a wide range of cellular functions, including cell growth, differentiation, and survival. nih.govdovepress.com The ability of this compound to modulate these pathways through the 5-HT7 receptor would significantly broaden its potential cellular effects. For instance, the JNK signaling pathway has been implicated in cellular responses to stress and apoptosis. spandidos-publications.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Serotonin (B10506)
LP-12
SB269970
Nicotine
Riluzole
Lithium
Lycorine hydrochloride
Ouabain
Forskolin
3-isobutyl-1-methylxanthine
8-OH-DPAT
5-CT
WAY 100135
Puerarin
Harmine
PNU-282987
5-Hydroxytryptophan
GTS-21 dihydrochloride
Volinanserin
Ketanserin
Brexpiprazole
BW-723C86
Pimavanserin
(+)-LP1
(+)-LP2
Sazetidine-A
Levonantradol
Desacetyllevonantradol
Dextronantradol
CP55940
WIN55212-2
SR141716A
SR144528
N-acetyl cysteine
(+)-SKF-10,047
SCH-23390 hydrochloride
H-89 dihydrochloride
SQ 22536
16,16-dimethyl PGE2
Dobutamine hydrochloride
CGS-21680 hydrochloride
PF 04418948
ONO-AE3-208
CXCL10
9-cis-Retinal
(−)-isoproterenol (+)-bitartrate salt
ICI 118,551 hydrochloride
(+/−)-propranolol hydrochloride
(+/−)-metoprolol (+)-tartrate salt
3-α-acetoxydihydrodeoxygedunin
DPCPX
RRLIF
PABA
Thrombin
ULight-NCoR1
ULight-NCoR2
FITC-CBP
FITC-TRAP
TNMGLEAIIRKALMGKYDQWEE

Investigation of Gαs and Gα12 Protein Involvement in this compound Action

Cellular and Subcellular Responses Elicited by this compound

The hydrochloride salt of 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)piperazine, known as this compound, is a selective ligand for the serotonin 7 (5-HT7) receptor. Its interaction with this receptor initiates a cascade of cellular and subcellular events that modulate neuronal activity, immune responses, and smooth muscle function. The following sections detail the specific effects of this compound and similar 5-HT7 receptor agonists on these physiological systems.

Effects on Neuronal Excitability and Synaptic Transmission

This compound, through its agonistic action on 5-HT7 receptors, significantly influences neuronal excitability and the transmission of signals across synapses. The 5-HT7 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn can modulate the activity of various ion channels and signaling pathways. nih.govnih.gov

Table 1: Effects of the 5-HT7 Receptor Agonist LP-211 on Synaptic Transmission in Lamina II Neurons of the Mouse Spinal Cord

ParameterEffect of LP-211 (1 µM)Quantitative ChangeReference
sEPSC FrequencyIncrease86.9 ± 32.9% increase in responsive neurons frontiersin.orgresearchgate.net
sEPSC AmplitudeNo significant change- frontiersin.orgresearchgate.net
sIPSC FrequencyIncrease236.7 ± 75.2% increase in responsive neurons researchgate.net
sIPSC AmplitudeNo significant change- researchgate.net

Impact on Specific Immune Cell Subpopulations and Their Activity

The 5-HT7 receptor is expressed on various immune cells, including dendritic cells (DCs), T lymphocytes, and macrophages, indicating a role for this compound in modulating immune responses. eajm.orgbiologists.comashpublications.orgresearchgate.net Activation of these receptors can influence immune cell activation, proliferation, and cytokine production, with effects that can be either pro-inflammatory or anti-inflammatory depending on the context and cell type.

In dendritic cells, the primary antigen-presenting cells of the immune system, 5-HT7 receptor activation has been shown to modulate cytokine release. eajm.orgaai.org Specifically, stimulation of 5-HT7 receptors on mature DCs can lead to an increased release of interleukin (IL)-1β and IL-8, while concurrently decreasing the secretion of IL-12 and tumor necrosis factor (TNF)-α. researchgate.net Furthermore, 5-HT7 receptor signaling enhances the chemotactic motility of DCs in response to chemokines like CCL19, a key process in the initiation of an adaptive immune response. biologists.com

T lymphocytes, central players in adaptive immunity, also express 5-HT7 receptors. nih.govashpublications.org In naive T cells, 5-HT7 receptor stimulation acts as an accessory signal for activation, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and IκBα, and promoting T-cell proliferation and the expression of the activation marker CD25. nih.govashpublications.org In some contexts, 5-HT7 receptor activation on peripheral blood mononuclear cells (PBMCs) has been shown to promote the production of the anti-inflammatory cytokine IL-10. nih.gov Conversely, in other models, such as sepsis, 5-HT7 receptor agonists have been found to reduce circulating levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.netresearchgate.net

Table 2: Modulation of Cytokine Release by 5-HT7 Receptor Agonists in Immune Cells

Immune Cell Type5-HT7 Agonist EffectCytokine(s) AffectedReference
Dendritic Cells (DCs)IncreaseIL-1β, IL-8 researchgate.netaai.org
DecreaseIL-12, TNF-α researchgate.net
Peripheral Blood Mononuclear Cells (PBMCs)IncreaseIL-10 nih.gov
Circulating (in sepsis model)DecreaseIL-1β, IL-6, TNF-α researchgate.netresearchgate.net
MonocytesIncreaseIL-1β, IL-6, IL-8, IL-12p40 mdpi.com

Modulation of Smooth Muscle Relaxation and Contractile Tone

This compound is implicated in the regulation of smooth muscle tone, primarily through the induction of relaxation. The 5-HT7 receptor is expressed in smooth muscle cells of various tissues, including blood vessels and the gastrointestinal tract. eajm.orgfrontiersin.org Activation of these receptors is generally associated with a decrease in contractile tone.

In vascular smooth muscle, particularly in cerebral arteries such as porcine pial veins, the activation of 5-HT7 receptors mediates a relaxant effect. physiology.orgphysiology.org Studies have shown that serotonin-induced inhibition of rhythmic contractions in these veins is antagonized by clozapine, a known 5-HT7 receptor antagonist, yielding a pA2 value of 6.94 ± 0.1, which is indicative of competitive antagonism at this receptor. physiology.orgphysiology.org This relaxant effect is thought to be mediated by the Gs-cAMP signaling pathway. physiology.org

In the gastrointestinal tract, 5-HT7 receptors play a role in regulating motility by mediating the relaxation of smooth muscle in the colon and ileum. eajm.orgfrontiersin.org This action can influence physiological processes such as peristalsis and accommodation. frontiersin.org Therefore, this compound, by activating these receptors, would be expected to promote smooth muscle relaxation and modulate the contractile tone in these tissues.

Preclinical Research Paradigms and in Vitro/in Vivo Methodologies for Lp 20 Hydrochloride

In Vitro Pharmacological Characterization of LP-20 Hydrochloride

In vitro studies form the cornerstone of pharmacological assessment, allowing for the detailed examination of a compound's properties in a controlled laboratory setting. These assays are instrumental in determining receptor affinity, functional efficacy, and the molecular mechanisms through which the compound exerts its effects.

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for its receptor. nih.gov This method involves the use of a radioactively labeled compound (radioligand) that specifically binds to the target receptor. By measuring the displacement of the radioligand by the unlabeled test compound, in this case, LP-20, it is possible to determine the test compound's binding affinity, typically expressed as the inhibition constant (Ki).

LP-20 has been identified as a potent ligand for the 5-HT7 receptor, with a reported Ki value of 2.6 nM. This high affinity indicates a strong binding interaction with the 5-HT7 receptor. Furthermore, these assays have been crucial in establishing the selectivity of LP-20. It displays a lower affinity for the adrenergic α1 and 5-HT1A receptors, with Ki values of 156 nM and 476 nM, respectively. This selectivity profile is a desirable characteristic, as it suggests a reduced likelihood of off-target effects. The experimental procedure for such assays typically involves incubating membranes from cells expressing the receptor of interest with a fixed concentration of a suitable radioligand and varying concentrations of the competing unlabeled ligand. nih.gov The amount of bound radioactivity is then measured to determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value can be calculated. nih.gov

Table 1: Receptor Binding Affinity of this compound

Receptor Ki (nM)
5-HT7 2.6
Adrenergic α1 156
5-HT1A 476

Functional assays are designed to determine whether a ligand, upon binding to its receptor, elicits a biological response (agonist activity) or blocks the action of an agonist (antagonist activity). The 5-HT7 receptor is a Gs protein-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). plos.orgnih.gov Therefore, cAMP accumulation assays are a common method to assess the functional activity of ligands at the 5-HT7 receptor.

In these assays, cells expressing the 5-HT7 receptor are treated with the test compound, and the subsequent changes in intracellular cAMP levels are measured. uni-konstanz.de An agonist would cause an increase in cAMP, while an antagonist would block the cAMP increase induced by a known 5-HT7 receptor agonist. Research indicates that LP-20 exhibits both agonist and antagonist activity at the 5-HT7 receptor. This dual activity profile suggests a complex interaction with the receptor that may be concentration-dependent or influenced by the specific cellular context. To quantify antagonist activity, cells are typically stimulated with a known 5-HT7 agonist in the presence of varying concentrations of LP-20 to determine its ability to inhibit the agonist-induced cAMP response.

Beyond measuring cAMP, cell-based assays can provide a more comprehensive understanding of receptor activation and the engagement of downstream signaling pathways. sigmaaldrich.com These assays can monitor various cellular events, such as changes in gene expression, protein phosphorylation, or cell proliferation, that are initiated by receptor activation. nih.gov

For a Gs-coupled receptor like the 5-HT7 receptor, activation can trigger a cascade of intracellular events mediated by protein kinase A (PKA), which is activated by cAMP. nih.gov Investigating the phosphorylation of downstream targets of PKA can provide further evidence of receptor activation. Techniques such as Western blotting with phospho-specific antibodies can be used to detect the phosphorylation status of key signaling proteins. aai.org Analysis of downstream signaling can also involve studying the expression of genes known to be regulated by the 5-HT7 receptor pathway. These cell-based approaches are critical for building a detailed picture of the cellular consequences of LP-20 binding to the 5-HT7 receptor.

Isolated tissue preparations offer a bridge between in vitro cell-based assays and in vivo studies by allowing the examination of a compound's effect on a whole organ or a specific tissue in a controlled ex vivo environment. scholaris.ca These preparations maintain the complex interplay of different cell types and the native receptor environment. uah.es For a compound like LP-20, which targets a receptor expressed in the CNS, isolated brain tissue preparations can be particularly informative.

For example, brain sections can be used for autoradiography to visualize the specific binding of radiolabeled LP-20 to different brain regions. ncats.io In one study, sagittal sections of rat brain were incubated with [11C]LP-20 to determine its binding characteristics. ncats.ioncats.io This technique can confirm the presence of binding sites in relevant brain areas and provide a qualitative assessment of target engagement. Furthermore, isolated tissue preparations can be used for functional studies. For instance, the effect of LP-20 on neurotransmitter release or electrophysiological properties of neurons in specific brain regions could be investigated.

Utilization of Cell-Based Assays for Receptor Activation and Downstream Signaling Pathway Analysis

In Vivo Preclinical Animal Models for Investigating 5-HT7 Receptor Modulation by this compound

Rodent models are widely used in neuroscience research to investigate the role of specific neurotransmitter systems and to test the efficacy of novel therapeutic agents. oup.compharmaron.com Given the localization of 5-HT7 receptors in brain regions associated with mood, cognition, and sleep, rodent models are well-suited for studying the CNS effects of LP-20. plos.org

Studies have investigated the potential of LP-20 as a positron emission tomography (PET) radiotracer for imaging 5-HT7 receptors in the brain. ncats.io In these studies, radiolabeled [11C]LP-20 was administered to rats. ncats.ioncats.io While these investigations showed moderate brain uptake and relatively stable metabolism of the compound, the in vivo evaluation revealed limited specificity of [11C]LP-20 for the 5-HT7 receptor. ncats.io This highlights a potential discrepancy between in vitro affinity and in vivo performance, which can be influenced by factors such as blood-brain barrier penetration and off-target binding in the complex environment of the living brain.

Further in vivo research could explore the behavioral effects of LP-20 in rodent models of CNS disorders where the 5-HT7 receptor is implicated, such as depression, anxiety, and cognitive deficits. plos.orgsemanticscholar.org For example, the effects of LP-20 could be assessed in models like the forced swim test or the elevated plus maze to evaluate potential antidepressant or anxiolytic properties.

Rodent Models for Investigating Central Nervous System-Related Effects

Behavioral Assays for Cognitive Function (e.g., learning, memory)

Preclinical evaluation of compounds like this compound for their effects on cognitive function often employs a battery of behavioral assays in animal models. These tests are designed to assess various domains of cognition, including learning and memory.

Commonly used behavioral paradigms include:

Y-maze test: This assay is utilized to evaluate short-term spatial memory in rodents. mdpi.com The test relies on the innate tendency of rodents to explore novel environments. An impairment in short-term memory is indicated if the animal does not show a preference for exploring a new arm of the maze. mdpi.com

Novel Object Recognition (NOR) test: The NOR test is a widely used method for assessing long-term recognition memory. mdpi.com It is based on the principle that rodents will spend more time investigating a novel object than a familiar one. A failure to do so suggests deficits in recognition memory. mdpi.com

Delayed Matching-to-Position (DMTP) task: This operant conditioning task is employed to measure short-term memory. nih.gov In this task, an animal is required to remember the location of a stimulus over a delay period to receive a reward. Age- and delay-dependent deficits in accuracy in the DMTP procedure have been reported in a mouse model of amyloidosis. nih.gov

Three-Chamber Task: This flexible task can be adapted to assess various aspects of learning and memory, including spatial learning, reversal learning, and response alternation learning. nih.gov

These behavioral tests provide valuable insights into the potential cognitive-enhancing effects of investigational compounds. biorxiv.orgresearchgate.net The selection of a specific assay or a combination of assays depends on the particular cognitive domain of interest.

Models of Stress and Mood-Related Behavioral Phenotypes

Animal models that mimic stress and mood-related behavioral phenotypes are crucial for the preclinical investigation of compounds with potential antidepressant or anxiolytic properties. smw.ch These models often involve exposing animals to stressors and subsequently evaluating their behavior in standardized tests.

Key models and behavioral assessments include:

Chronic Mild Stress (CMS): This widely accepted model for inducing a depressive-like state in rodents involves subjecting the animals to a series of unpredictable, mild stressors over an extended period. biomedpharmajournal.org Behavioral changes such as anhedonia (reduced preference for rewarding stimuli, often measured by the sucrose (B13894) preference test) and increased immobility in the forced swim test are indicative of a depressive-like phenotype. biomedpharmajournal.org

Forced Swim Test (FST): In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair, a state that can be reversed by antidepressant medications. biomedpharmajournal.org

Elevated Plus Maze (EPM) Test: The EPM is a widely used assay for assessing anxiety-like behavior. biomedpharmajournal.org The maze consists of two open arms and two enclosed arms. A greater amount of time spent in the open arms is interpreted as a sign of reduced anxiety. biomedpharmajournal.org

Open Field Test (OFT): This test evaluates exploratory behavior and general locomotor activity. biomedpharmajournal.org Anxiogenic compounds tend to decrease exploratory activity, such as the number of entries into the center of the open field. biomedpharmajournal.org

Novel Tank Diving Test: In zebrafish, this test is a valid and efficient method for assessing stress response and the effects of anxiolytic drugs. nih.gov

The use of these models allows researchers to investigate the potential of compounds like this compound to reverse stress-induced behavioral changes, suggesting possible therapeutic applications in mood disorders. smw.ch

Animal Models for Peripheral Organ System Studies (e.g., gastrointestinal motility, inflammation)

To investigate the effects of compounds on peripheral organ systems, researchers utilize various animal models that replicate specific pathological conditions.

For studying gastrointestinal motility and inflammation , common models include:

Chemically Induced Colitis: Models using agents like dextran (B179266) sulfate (B86663) sodium (DSS) are frequently employed to induce colitis in rodents, which shares some features with human inflammatory bowel disease (IBD). biomedres.us These models allow for the study of intestinal inflammation and its impact on motility. biomedres.us

Post-Inflammatory Irritable Bowel Syndrome (IBS) Model: A mouse model of IBS can be created by the rectal administration of oil of mustard. researchgate.net This model is used to examine the effects of interventions on colonic inflammation and motility. researchgate.net

Lipopolysaccharide (LPS)-Induced Inflammation: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a systemic inflammatory response. meliordiscovery.comphysiology.org This model is valuable for assessing the anti-inflammatory potential of test compounds by measuring the release of pro-inflammatory cytokines. meliordiscovery.com In zebrafish, LPS-induced inflammation can be established through immersion or injection. nih.gov

Zebrafish Tail Wounding Assay: This model is used for screening anti-inflammatory compounds by observing the recruitment of neutrophils to a wound site. nih.gov

These models are instrumental in evaluating the therapeutic potential of compounds for a range of peripheral disorders.

Table 1: Animal Models for Peripheral Organ System Studies

ModelOrgan SystemInduced byKey Features
Chemically Induced ColitisGastrointestinalDextran Sulfate Sodium (DSS)Resembles features of human IBD. biomedres.us
Post-Inflammatory IBSGastrointestinalOil of MustardUsed to study colonic inflammation and motility. researchgate.net
LPS-Induced InflammationSystemic/GastrointestinalLipopolysaccharide (LPS)Induces systemic or localized inflammation. meliordiscovery.comnih.gov
Zebrafish Tail WoundingSystemicMechanical WoundingAllows for in vivo imaging of neutrophil recruitment. nih.gov

Neurophysiological and Electrophysiological Assessments in Preclinical Models

Neurophysiological and electrophysiological techniques are employed in preclinical research to directly assess the functional properties of neurons and neural circuits. These methods provide a deeper understanding of how a compound may exert its effects at a cellular level.

Key assessment techniques include:

In Vivo Extracellular Recordings: This technique involves recording the spontaneous and evoked electrical activity of individual neurons (single-unit activity) or groups of neurons in the brain of an anesthetized or freely moving animal. nih.gov It allows for the characterization of neuronal firing rates, patterns, and spike waveforms. nih.gov

Intracellular Recordings in Brain Slices: This in vitro method uses microelectrodes to record the electrical activity from within a single neuron in a brain slice preparation. physiology.org It provides detailed information about synaptic potentials and the effects of compounds on neuronal excitability. physiology.org

Spike-Triggered Averaging (StTA): This analytical technique is used to assess the functional connectivity between a recorded neuron and a muscle by averaging the electromyographic (EMG) signal at the time of the neuron's action potentials. biorxiv.org

Radioligand Binding Studies: These in vitro assays are used to determine the binding affinity of a compound for specific receptors. europa.euncats.io

These sophisticated techniques are essential for elucidating the mechanisms of action of neuroactive compounds and for validating their therapeutic targets.

Synthetic Methodologies for Lp 20 Hydrochloride

Established Chemical Synthesis Pathways for LP-20 Hydrochloride

This compound, chemically known as 1-(4'-Methoxy[1,1-biphenyl]-2-yl)piperazine hydrochloride, is a selective ligand for the 5-HT7 receptor. Its free base form is often referred to as PM-20. nih.gov The synthesis of arylpiperazine derivatives like LP-20 typically involves a multi-step sequence culminating in the formation of the core biphenylpiperazine structure.

A common and established method for constructing the C-N bond in arylpiperazines is the Buchwald-Hartwig amination. For LP-20, this would involve the palladium-catalyzed cross-coupling reaction between an appropriately protected piperazine (B1678402) and an aryl halide, such as 2-bromo-4'-methoxybiphenyl. Alternatively, the reaction could be between 1-bromo-2-aminobenzene derivatives and a protected piperazine.

Another robust and widely used method for forming the key biphenyl (B1667301) linkage is the Suzuki coupling reaction. A general representation of this pathway would start with commercially available materials, for instance, coupling 1-boc-piperazine (B14835) with 1-bromo-2-iodobenzene. The resulting product can then undergo a Suzuki reaction with 4-methoxyphenylboronic acid. The final steps involve the removal of the Boc protecting group under acidic conditions, which simultaneously facilitates the formation of the hydrochloride salt.

A specific synthesis for a related analog involves reacting 2-(4-methoxyphenyl)aniline with 2-bromoethanol (B42945) in the presence of calcium carbonate to yield a bis-alkylated intermediate, which is then treated with phosphorus tribromide (PBr3) to form a bromide that can be coupled with other amines. researchgate.net The final step in these synthetic sequences is the conversion of the free base (PM-20) to its hydrochloride salt. This is typically achieved by treating a solution of the purified base in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of hydrogen chloride. echemi.comorgsyn.org

Strategies for Enantioselective Synthesis and Stereochemical Control

The chemical structure of this compound itself is achiral, meaning it does not have a stereocenter and exists as a single, non-chiral molecule. Therefore, enantioselective synthesis is not required for the preparation of LP-20. However, the principles of stereochemical control are paramount in the development of new, structurally related 5-HT7 receptor ligands, as many potent analogs possess one or more chiral centers. nih.govresearchgate.net The biological activity of such chiral molecules can be highly dependent on their three-dimensional arrangement. orgsyn.org

Several key strategies are employed in organic synthesis to control stereochemistry:

Asymmetric Catalysis : This is a powerful technique that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For example, the enantioselective synthesis of the serotonin-uptake inhibitor fluoxetine (B1211875) has been achieved using a titanium-BINOL complex to catalyze an asymmetric reaction, establishing the key stereocenter with high enantiomeric excess (95% ee). researchgate.net

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed, yielding the chiral product. orgsyn.org

Substrate Control : In this approach, an existing stereocenter within the substrate molecule influences the stereochemistry of a new stereocenter being formed elsewhere in the molecule. nih.gov

Enzymatic and Chemical Resolution : These methods are used to separate a racemic mixture (a 1:1 mixture of two enantiomers). Kinetic resolution, for instance, involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer. researchgate.net

These strategies are fundamental for creating libraries of chiral analogs based on the LP-20 scaffold to explore how stereochemistry affects binding affinity and functional activity at the 5-HT7 receptor.

Techniques for Purification and Advanced Spectroscopic Characterization of Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies on rigorous purification of intermediates and the final product, followed by comprehensive characterization to confirm its identity, structure, and purity.

Purification Techniques: For synthetic intermediates, which are often neutral organic compounds, flash column chromatography is a standard purification method. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

For the final product, this compound, crystallization is the preferred method of purification on both laboratory and larger scales. researchgate.net As an amine salt, it is typically a solid with lower solubility in many organic solvents compared to its free base form. The general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. orgsyn.org The pure hydrochloride salt crystallizes out, leaving impurities behind in the solution. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can further remove residual impurities. researchgate.net If inorganic salts are present from the use of aqueous HCl, techniques like solvent extraction or the use of specialized resins may be employed. echemi.comresearchgate.net

Advanced Spectroscopic Characterization: A suite of spectroscopic methods is used to verify the structure and purity of the synthesized compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for confirmation of the biphenylpiperazine skeleton and the positions of substituents. mdpi.com For hydrochloride salts of piperazines, solid-state NMR (¹³C-CP/MAS and ¹⁵N-CP/MAS) can be used to determine which nitrogen atom(s) in the piperazine ring are protonated. researchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition. rndsystems.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the final compound. A sample is passed through a column, and its components are separated, allowing for the quantification of the main peak (the product) versus any impurity peaks. A purity of ≥98% is common for research-grade compounds. bas.bg

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

The table below summarizes the application of these techniques.

Technique Purpose Information Obtained
Flash Chromatography Purification of IntermediatesSeparation of desired compound from byproducts and unreacted starting materials.
Crystallization Purification of Final ProductHigh-purity solid salt obtained by separating it from soluble impurities. researchgate.net
¹H and ¹³C NMR Structural ElucidationDetailed map of the carbon-hydrogen framework, confirming connectivity and structure. mdpi.com
Mass Spectrometry (MS/HRMS) Molecular Weight & FormulaConfirms the mass and elemental composition of the synthesized molecule. rndsystems.com
HPLC Purity AssessmentQuantifies the purity of the final compound, typically reported as a percentage.
IR Spectroscopy Functional Group IDConfirms the presence of key bonds and functional groups (e.g., C-O, C-N, aromatic C-H).

Development of Scalable Synthetic Routes for Efficient this compound Production

Transitioning a synthetic route from a small-scale laboratory setting to large-scale industrial production presents a unique set of challenges. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, robust, and environmentally sustainable. nih.gov For arylpiperazines like LP-20, this involves a critical evaluation and optimization of each synthetic step.

Key considerations for developing a scalable synthesis include:

Route Design : The ideal route minimizes the number of synthetic steps and avoids complex or hazardous reactions. Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, are often more efficient for large-scale production than linear syntheses. researchgate.net

Reagent and Solvent Choice : Reagents used in the lab, such as certain metal hydrides or expensive palladium catalysts, may be unsuitable for large-scale work due to cost, safety concerns, or difficulty in removal. The focus shifts to cheaper, safer, and more "green" alternatives. nih.gov For example, a reaction might be optimized to use a more active and lower-loading catalyst to reduce costs and heavy metal contamination. researchgate.net

Process Optimization : Reaction conditions like temperature, pressure, and concentration are fine-tuned to maximize throughput and minimize the formation of impurities. This reduces the burden on the final purification steps. acs.org

Purification Strategy : While chromatography is a powerful tool in the lab, it is often impractical and expensive for multi-kilogram production. Developing a robust crystallization procedure for the final product is crucial for achieving high purity on a large scale. researchgate.net This involves extensive solvent screening and optimization of temperature profiles.

The following table outlines common challenges in scaling up synthesis and their potential solutions, based on established process chemistry principles.

Challenge Laboratory-Scale Solution Scalable Synthesis Solution Rationale
Purification Flash Column ChromatographyRecrystallizationAvoids high costs and solvent waste associated with large-scale chromatography. researchgate.net
Reagent Cost/Safety Use of potent but expensive or hazardous reagents (e.g., strong bases like LDA, certain catalysts).Switch to cheaper, safer alternatives (e.g., K₂CO₃, NaOMe); optimize catalyst loading. researchgate.netacs.orgImproves process safety and economic viability.
Reaction Yield/Purity Conditions optimized for small-scale glassware.Re-optimization of temperature, concentration, and addition rates for large reactors.Accounts for differences in heat transfer and mixing in large vessels. acs.org
Byproduct Removal Chromatographic separation.Telescoping reactions (avoiding intermediate isolation); designing routes where byproducts are easily removed by extraction or crystallization.Increases efficiency and reduces handling of materials. researchgate.net

Novel Synthetic Approaches for Analogues and Future 5-HT7 Receptor Ligands

Medicinal chemistry campaigns have explored several novel synthetic approaches:

Structural Modification of the Biphenyl Moiety : The introduction of substituents, such as fluorine atoms or methoxy (B1213986) groups, onto the biphenyl ring system is a common strategy. These modifications can alter the electronic properties and conformation of the molecule, influencing how it binds to the receptor. Furthermore, strategic placement of groups like fluorine can block potential sites of metabolic oxidation, thereby increasing the compound's half-life in the body. rndsystems.com

Variation of the Piperazine Linker : The core piperazine can be connected to various other chemical moieties. For example, long-chain arylpiperazines have been developed where the piperazine is linked via an alkyl chain to different terminal groups, such as amides or other heterocyclic systems. echemi.com The length and nature of this linker are critical for optimizing receptor affinity and functional activity.

Scaffold Hopping : This advanced approach involves replacing the entire biphenylpiperazine core with a different chemical scaffold that maintains the key pharmacophoric features required for receptor binding. The goal is to discover novel chemical series with potentially superior properties or different intellectual property profiles. Examples of new scaffolds explored for 5-HT7 activity include quinazolinones and 7-azaindoles, which have yielded potent ligands. nih.govresearchgate.net

These synthetic explorations continuously expand the chemical space around the 5-HT7 receptor, providing new tools to study its function and paving the way for the development of future therapeutic agents.

Therapeutic Potential and Translational Research Avenues for Lp 20 Hydrochloride Preclinical Focus

Preclinical Investigation of LP-20 Hydrochloride in Neuropsychiatric Disorders

Neuropsychiatric disorders represent a significant global health challenge, with many patients exhibiting resistance to current treatments. nih.gov This has spurred research into novel therapeutic agents, including this compound. Preclinical studies using various animal models are crucial for evaluating the potential of new compounds to treat these complex conditions. uci.edu

Evaluation of Antidepressant and Anxiolytic-like Effects in Preclinical Models

The potential antidepressant and anxiolytic-like effects of new compounds are often evaluated in established preclinical models. For instance, the forced swim test (FST) and tail suspension test are widely used to assess antidepressant activity in rodents. researchgate.netherbmedpharmacol.com In the FST, a decrease in immobility time is considered an indicator of antidepressant efficacy. herbmedpharmacol.com Similarly, models like the elevated plus-maze and the four-plate test in mice are employed to screen for anxiolytic-like properties. plos.org An increase in the exploration of open arms in the elevated plus-maze suggests an anxiolytic effect. nih.gov

While specific data on this compound in these exact models is not available in the provided search results, the methodologies are standard for compounds targeting neuropsychiatric disorders. For example, studies on other novel compounds have demonstrated significant reductions in immobility time in the FST and increased open-arm exploration in the elevated plus-maze, indicating potential antidepressant and anxiolytic effects, respectively. plos.orgresearchgate.net The involvement of specific neurotransmitter systems, such as the serotonergic system, is often investigated to understand the mechanism of action. plos.org

Research into Cognitive Enhancement and Neuroprotection in Models of Cognitive Impairment (e.g., Fragile X Syndrome)

Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and is associated with mutations in the FMR1 gene. anr.fr This leads to a deficiency in the FMRP protein, resulting in excessive protein synthesis and altered synaptic plasticity. Animal models, particularly FMR1-knockout mice, have been instrumental in understanding the pathophysiology of FXS and for testing potential therapeutic interventions. frontiersin.org

Research in FXS models has focused on correcting the underlying molecular defects. One key area of investigation is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) pathway, which is overactive in the absence of FMRP. nih.gov Studies have shown that mGluR5 antagonists can rescue some of the cognitive and behavioral deficits in animal models of FXS. nih.gov Another approach involves targeting the cyclic AMP (cAMP) signaling pathway. thetransmitter.org For instance, a drug that inhibits phosphodiesterase-4D, an enzyme that degrades cAMP, has shown promise in improving cognition in a mouse model of FXS. thetransmitter.org

Neuroprotective strategies are also being explored. In various models of neurodegenerative diseases, compounds that exhibit anti-inflammatory and antioxidant properties have shown the ability to protect neurons from damage. thno.orgnih.gov For example, some agents can suppress neuroinflammation by reducing the activation of microglia and the production of pro-inflammatory cytokines. thno.org While direct evidence for this compound is not present in the search results, these established models and therapeutic strategies provide a framework for evaluating its potential for cognitive enhancement and neuroprotection.

Research on the Role of this compound in Gastrointestinal Disorders

Functional gastrointestinal disorders (FGIDs) are characterized by alterations in gut motility, secretion, and sensation. nih.gov Animal models that mimic these dysfunctions are crucial for investigating the therapeutic potential of new compounds.

Modulation of Intestinal Motility and Secretion in Animal Models

Animal models of altered intestinal motility, such as those induced by stress or pharmacological agents like loperamide, are used to study the effects of new drugs. nih.govscielo.br In a rat model of constipation induced by loperamide, a decrease in the frequency of colonic contractions and a reduction in the number of interstitial cells of Cajal, which are important for gut motility, have been observed. scielo.br

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system plays a significant role in regulating intestinal motility. nih.gov Studies in animal models have shown that stress can increase the concentration of 5-HT in the colon, leading to increased fecal pellet discharge. nih.gov Compounds that modulate the 5-HT pathway are therefore of interest for the treatment of motility disorders. For example, some herbal preparations have been shown to influence gastric and intestinal muscle activity. nih.gov

Assessment of Anti-inflammatory Properties in Gut-Related Disease Models

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. frontiersin.org Animal models of IBD, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), are widely used to investigate the anti-inflammatory effects of new therapeutic agents. nih.gov

In these models, the administration of certain compounds has been shown to reduce intestinal inflammation, as evidenced by a decrease in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10. nih.gov Some natural compounds have demonstrated the ability to ameliorate colitis by modulating the gut microbiota and related signaling pathways. nih.gov Probiotics have also been shown to be effective in treating colitis in animal models by modifying the gut microflora. nih.gov Although specific studies on this compound are not detailed in the search results, these models provide a robust platform for assessing its potential anti-inflammatory properties in the gut.

Exploration in Other Preclinical Disease Models

The characterization of this compound as a selective ligand for the 5-hydroxytryptamine 7 (5-HT7) receptor opens multiple avenues for preclinical investigation into its therapeutic potential beyond its primary development focus. The widespread distribution and functional importance of the 5-HT7 receptor in various physiological systems suggest that this compound could be a valuable pharmacological tool for exploring its role in pain, cardiovascular function, and metabolic processes.

The serotonergic system, particularly the descending pathways from the brainstem to the spinal cord, is a critical component of endogenous pain modulation. nih.govfrontiersin.org Preclinical evidence has increasingly pointed towards the involvement of the 5-HT7 receptor in this complex process. Studies using selective agonists and antagonists, as well as genetic knockout models, have begun to elucidate its specific contributions, suggesting that this compound could be instrumental in further clarifying these mechanisms.

Research indicates that the activation of 5-HT7 receptors located in the spinal cord dorsal horn often results in antinociceptive, or pain-reducing, effects. frontiersin.org For instance, the administration of 5-HT7 receptor agonists has been shown to alleviate hyperalgesia in animal models of neuropathic and inflammatory pain. nih.govsemanticscholar.org A related compound, the 5-HT7 agonist LP-211, was found to reduce both the sensory and affective components of neuropathic pain in rodents. frontiersin.org The mechanism may involve the potentiation of inhibitory synaptic transmission, as 5-HT7 receptors are co-localized with GABAergic interneurons in the spinal dorsal horn. mdpi.com Activation of these receptors is thought to enhance inhibitory tone, thereby dampening the transmission of nociceptive signals. frontiersin.orgmdpi.com

However, the role of the 5-HT7 receptor in nociception is complex, with some studies reporting pro-nociceptive effects, particularly when receptors in the periphery are activated. frontiersin.org This highlights the need for precise pharmacological tools like this compound to dissect the distinct roles of central versus peripheral 5-HT7 receptors in different pain states. Preclinical research using this compound could focus on its effects in established models of chronic pain, such as the chronic constriction injury (CCI) model for neuropathic pain or the complete Freund's adjuvant (CFA) model for inflammatory pain.

Preclinical Pain ModelPotential Effect of 5-HT7 Receptor ActivationKey Endpoints for Investigation with this compound
Neuropathic Pain (e.g., CCI) Alleviation of mechanical allodynia and thermal hyperalgesia. nih.govsemanticscholar.orgAssessment of paw withdrawal thresholds (von Frey filaments), thermal latency (Hargreaves test), and affective pain behaviors.
Inflammatory Pain (e.g., CFA) Reduction in pain-related behaviors and inflammation. frontiersin.orgMeasurement of paw edema, pain scores, and spinal neuronal sensitization (e.g., c-Fos expression).
Visceral Pain Modulation of visceral hypersensitivity.Evaluation of abdominal withdrawal reflexes in response to colorectal distension.

The 5-HT7 receptor is also expressed in the cardiovascular system, including in the smooth muscle cells of arteries and within central nervous system regions that regulate cardiovascular reflexes. mdpi.comnih.gov This suggests a potential role in blood pressure and heart rate control. Central 5-HT7 receptors are understood to participate in the regulation of vagal outflow to the heart. nih.gov Preclinical studies have shown that pharmacological manipulation of these receptors can influence cardiovascular parameters, although the effects can be complex.

For example, one study reported that a 5-HT7 receptor antagonist increased blood pressure in rats experiencing activated cardiovascular reflexes, implying that the receptor may play a role in normalizing cardiovascular responses to stressors. eajm.org Conversely, other studies using 5-HT7 receptor knockout rats have not observed baseline differences in blood pressure, indicating a nuanced function that may be more apparent under specific physiological or pathological conditions. physiology.org Given its selectivity, this compound could be employed in preclinical cardiovascular models to further delineate these functions. Investigations could explore its effects on blood pressure and heart rate in models of hypertension, as well as its potential influence on vascular tone in isolated artery preparations.

Preclinical Cardiovascular ModelPotential Role of 5-HT7 ReceptorKey Endpoints for Investigation with this compound
Spontaneously Hypertensive Rat (SHR) Modulation of central sympathetic/parasympathetic outflow. nih.govTelemetric measurement of blood pressure, heart rate, and heart rate variability.
Isolated Aortic Ring Preparation Regulation of vascular smooth muscle contraction/relaxation. mdpi.comMeasurement of isometric tension in response to vasoconstrictors and vasodilators.
Baroreflex Sensitivity Testing Involvement in central processing of baroreflex signals. eajm.orgAssessment of changes in heart rate in response to pharmacologically induced changes in blood pressure.

Emerging evidence suggests that the 5-HT7 receptor may be involved in metabolic regulation. These receptors are found in key metabolic organs such as the pancreas and liver. mdpi.com Furthermore, their high density in the hypothalamus, a critical brain region for controlling energy homeostasis, points to a potential role in the central regulation of metabolism. frontiersin.org

Preclinical studies have provided indirect evidence for this role. For instance, the blockade of 5-HT7 receptors has been shown to mitigate weight gain and other metabolic complications induced by certain antipsychotic drugs. mdpi.com This finding suggests that the 5-HT7 receptor pathway may influence body weight and glucose metabolism. This compound could be a valuable tool to explore this hypothesis directly. Preclinical studies could investigate the effects of modulating 5-HT7 receptor activity on food intake, body weight, glucose tolerance, and insulin (B600854) sensitivity in both standard and diet-induced obesity animal models.

Preclinical Metabolic ModelPotential Role of 5-HT7 ReceptorKey Endpoints for Investigation with this compound
Diet-Induced Obesity (DIO) Mice Modulation of energy balance and glucose homeostasis.Measurement of daily food intake, body weight changes, body composition (fat/lean mass), and locomotor activity.
Glucose/Insulin Tolerance Tests Regulation of glucose metabolism and insulin sensitivity. mdpi.comAssessment of blood glucose clearance following a glucose or insulin challenge.
Olanzapine-Induced Weight Gain Model Mediation of drug-induced metabolic side effects. mdpi.comEvaluation of the potential to prevent or reverse weight gain and metabolic dysregulation caused by atypical antipsychotics.

Investigation in Cardiovascular System Regulation Models

Future Directions in Preclinical Drug Discovery and Target Validation for this compound

The successful translation of a preclinical compound into a therapeutic agent hinges on rigorous target validation. ref.ac.uk For this compound, future preclinical drug discovery efforts must focus on unequivocally linking the modulation of the 5-HT7 receptor to a therapeutic effect in a well-defined disease model. ref.ac.uk This process involves a multi-tiered approach, from the molecular to the whole-organism level.

The initial step is to thoroughly characterize the functional activity of this compound (i.e., as an agonist, antagonist, or biased agonist) at the 5-HT7 receptor in various cellular signaling pathways. This will provide a mechanistic foundation for interpreting results from more complex biological systems.

Subsequently, target validation studies should confirm that modulating the 5-HT7 receptor with this compound produces the desired biological effect in disease-relevant cellular models. For example, this could involve demonstrating that the compound can normalize neuronal firing in spinal cord slices for pain research or regulate hormone secretion from pancreatic islet cells for metabolic studies.

A crucial component of target validation is expression analysis to confirm the presence of the 5-HT7 receptor in tissues relevant to the disease of interest and to see if its expression changes with disease progression. ref.ac.uk This helps to ensure that the target is available and relevant in the pathological state.

Finally, efficacy must be demonstrated in well-characterized animal models of the target disease. These studies are essential for establishing a clear cause-and-effect relationship between the pharmacological action of this compound and a therapeutically meaningful outcome. ref.ac.uk Throughout this process, the development of pharmacodynamic biomarkers—molecular or physiological indicators that show the drug is engaging its target and having a biological effect—will be critical for bridging the gap between preclinical findings and potential clinical trials.

Q & A

Q. How can LP-20 hydrochloride’s antibacterial activity be systematically evaluated against multidrug-resistant (MDR) bacterial strains?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Use standardized protocols (e.g., CLSI guidelines) to determine MIC values against clinical MDR isolates (e.g., E. coli ESBL) .
  • Time-kill kinetics : Measure bacterial viability over time using fluorescent probes (e.g., SYTO9/PI staining) and confocal microscopy to differentiate live/dead cells (Figure 2B, 2C) .
  • Membrane depolarization assays : Employ DiOC2(3) dye and flow cytometry to quantify changes in bacterial membrane potential (Figure 5B) .

Q. What experimental approaches are recommended to characterize LP-20’s structural stability under physiological conditions?

Methodological Answer:

  • Circular Dichroism (CD) spectroscopy : Analyze secondary structure changes in diverse media (e.g., DI water, SDS solutions, DMEM, TSB, FBS) to assess conformational stability (Figure 1D, 1E, 1G) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor enzymatic degradation resistance (e.g., trypsin stability) over time (Figure 1F) .

Q. How should researchers design experiments to validate LP-20’s mechanism of action on bacterial membranes?

Methodological Answer:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) : Visualize membrane disruption and morphological changes in treated bacteria (Figure 5G) .
  • Lipid interaction studies : Quantify MIC shifts in the presence of exogenous phospholipids (e.g., PE, PG) to identify membrane-targeting behavior (Figure 3A–C) .
  • Molecular Dynamics (MD) simulations : Calculate electrostatic and van der Waals interaction energies between LP-20 and bacterial membrane components (Figure 3D, 3E) .

Advanced Research Questions

Q. How can conflicting data on LP-20’s cytotoxicity and therapeutic window be reconciled?

Methodological Answer:

  • Dose-response profiling : Perform hemolysis assays (e.g., erythrocyte lysis at 540 nm) and cytotoxicity tests (e.g., HUVEC viability assays) to establish selectivity indices (Figure 2G, 2H) .
  • In vivo toxicity studies : Compare blood biochemical parameters (e.g., liver enzymes) and histopathology in treated vs. control animals to identify safe dosing thresholds .
  • Statistical rigor : Use one-way ANOVA for dose-dependent analyses and ensure adequate sample sizes (n ≥ 3) to minimize variability (Figure 5D) .

Q. What strategies address discrepancies in LP-20’s efficacy across different bacterial infection models?

Methodological Answer:

  • Model optimization : Standardize murine pneumonia models (e.g., bacterial load, inoculation route) and compare LP-20’s pharmacokinetics in lung vs. systemic compartments .
  • Biofilm penetration assays : Evaluate LP-20’s ability to disrupt bacterial biofilms using confocal imaging and crystal violet quantification.
  • Cross-validation : Replicate findings in independent labs using identical strains and protocols to rule out experimental artifacts .

Q. How can researchers optimize LP-20’s formulation to mitigate stability challenges in complex biological matrices?

Methodological Answer:

  • Nanomicelle engineering : Incorporate LP-20 into self-assembling nanomicelles to enhance solubility and serum stability (Figure 1C) .
  • Excipient screening : Test viscosity-reducing agents (e.g., polysorbates) and lyoprotectants during lyophilization to improve storage stability .
  • Accelerated stability studies : Use stress conditions (e.g., elevated temperature, pH extremes) to predict long-term degradation pathways .

Q. What methodologies resolve contradictions in LP-20’s resistance development profile compared to traditional antibiotics?

Methodological Answer:

  • Serial passage assays : Expose bacteria to sub-MIC LP-20 for 30 days and monitor MIC doubling rates (Figure 2E) .
  • Genomic sequencing : Identify mutations in membrane biosynthesis genes (e.g., lpxC, mgrB) to elucidate resistance mechanisms.
  • Comparative studies : Contrast LP-20’s resistance propensity with antibiotics (e.g., ciprofloxacin) using MPI indices (Figure 2F) .

Methodological Best Practices

  • Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including full characterization of new compounds and detailed supplementary protocols .
  • Literature synthesis : Conduct systematic reviews per Cochrane Handbook standards to integrate disparate findings on LP-20’s efficacy and safety .
  • Peer-reviewed rigor : Cite ≥5 recent (past 10 years) peer-reviewed articles per lab report, emphasizing primary data over reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.